molecular formula C8H8FNO B1334528 4-fluoro-N-methylbenzamide CAS No. 701-49-5

4-fluoro-N-methylbenzamide

Cat. No. B1334528
CAS RN: 701-49-5
M. Wt: 153.15 g/mol
InChI Key: PIHJUDHVYWCZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07109186B2

Procedure details

To a solution of 30 mL MeNH2 (40% wt in H2O) was added 139 mL of 1N NaOH. To this was added 130 mL of CH2Cl2 followed by 4-fluorobenzoyl chloride (22 grams, 139 mmol) while the mixture was rapidly stirred. After 1 hour the organic layer was separated, washed with H2O, dried over Na2SO4 and solvent removed under vacuum to yield 20 grams (94% yield) solid. 1H NMR (500 MHz, DMSO) δ: 2.78 (d, 3, J=5), 7.28 (t, 2, J=9), 7.91 (m, 2), 8.46 (br s, 1). 13C NMR (125 MHz, DMSO) δ: 26.13, 114.95, 115.13, 129.49, 129.56, 130.87, 130.90, 162.67, 164.64, 165.46.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[OH-].[Na+].[F:5][C:6]1[CH:14]=[CH:13][C:9]([C:10](Cl)=[O:11])=[CH:8][CH:7]=1>C(Cl)Cl>[F:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([NH:2][CH3:1])=[O:11])=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CN
Name
Quantity
139 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was rapidly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 hour the organic layer was separated
Duration
1 h
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 and solvent
CUSTOM
Type
CUSTOM
Details
removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)NC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.